ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key substituents include:
- Ethyl carboxylate at position 4.
- 7-Methyl and 3-oxo groups.
- Thiophen-2-yl at position 5.
- (2-Hydroxy-5-nitrophenyl)methylidene at position 2 in the E configuration.
The 2-hydroxy-5-nitrobenzylidene moiety introduces hydrogen-bonding capability and electron-withdrawing effects, while the thiophene ring contributes π-electron richness.
Properties
IUPAC Name |
ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S2/c1-3-30-20(27)17-11(2)22-21-23(18(17)15-5-4-8-31-15)19(26)16(32-21)10-12-9-13(24(28)29)6-7-14(12)25/h4-10,18,25H,3H2,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYLBSGSLYSCHM-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])O)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound with a molecular formula of C21H17N3O6S2 and a molecular weight of 471.5 g/mol. This compound has gained attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the formation of an azomethine bond through multi-step organic reactions. The initial steps include the preparation of the thiazolopyrimidine core followed by the introduction of the nitrophenyl and thiophene groups through various coupling reactions. Common reagents include aldehydes and amines under conditions such as reflux or microwave-assisted synthesis to enhance reaction efficiency .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research has shown that derivatives containing thiophene rings exhibit strong antibacterial activity against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with inhibition zones comparable to standard antibiotics like Ampicillin .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 13a | P. aeruginosa | 23 |
| 13b | S. aureus | 25 |
| 4c | B. subtilis | 24 |
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays. In studies involving similar thiophene derivatives, it was found that compounds substituted with hydroxyl or methyl groups exhibited excellent radical scavenging abilities. For example, one study reported percentage inhibition rates exceeding 87% when compared to standard antioxidants like ascorbic acid .
| Compound | % Inhibition (ABTS Assay) |
|---|---|
| 13a | 87.2 |
| 13b | 87.7 |
| 4c | 83.5 |
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may possess cytotoxic effects on various cancer cell lines. The thiazolo[3,2-a]pyrimidine framework is known for its ability to interact with cellular targets involved in tumor progression and survival pathways. Studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors that modulate biological pathways relevant to its observed activities. The presence of functional groups such as hydroxyl and nitro may enhance its reactivity towards biological targets .
Case Studies
Recent studies have synthesized various derivatives based on the parent compound to explore their biological activities further. For instance:
-
Antipyrinyl-Thiophene Hybrids : A series of compounds were synthesized featuring antipyrinyl and thiophene moieties which exhibited potent antioxidant and antibacterial activities.
- Findings : Compounds showed inhibition rates comparable to standard drugs against multiple bacterial strains.
- Cytotoxicity Studies : Investigations into the cytotoxic effects on human cancer cell lines revealed promising results indicating potential for further development as anticancer agents.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
- Hydrogen Bonding : The 2-hydroxy group enables stronger intermolecular interactions than methoxy or acetoxy substituents (e.g., ), influencing crystal packing and solubility .
- Stereochemistry : The E-configuration of the benzylidene group in the target compound may promote planar molecular geometry, contrasting with Z-configurations (e.g., ), which could hinder π-π stacking .
Crystallographic and Electronic Properties
Crystallographic studies reveal substituent-dependent packing patterns:
- Target Compound : Anticipated hydrogen bonding between 2-OH and carbonyl groups (similar to ), with nitro groups contributing to layered packing via dipole interactions .
- Methoxy-Substituted Analog ( ) : Methoxy groups participate in weaker C–H···O interactions, leading to less dense packing compared to nitro derivatives .
- Fluorinated Analogs ( ) : Fluorine atoms engage in C–F···π interactions, stabilizing twisted conformations and reducing planarity .
Electronic Effects :
Bioactivity :
- Antimicrobial Potential: Nitro-containing analogs (e.g., target compound) show moderate-to-strong activity due to electrophilic nitro groups targeting microbial enzymes .
- Ferroptosis Induction : Thiophene and nitro groups may enhance lipid peroxidation ( ), though cytotoxicity requires further study.
- Antioxidant Activity: Electron-withdrawing groups like −NO₂ may reduce antioxidant efficacy compared to −OH or −OCH₃ derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
